furan-2-yl(pyridin-4-yl)methanone
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Overview
Description
furan-2-yl(pyridin-4-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a furoyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-2-yl(pyridin-4-yl)methanone typically involves the condensation of 2-furoyl chloride with pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction can be catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: furan-2-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: The furoyl group can be reduced to a furylmethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Furylmethylpyridine.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
furan-2-yl(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furan-2-yl(pyridin-4-yl)methanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-(2-Furoyl)pyridine: Similar structure but with the furoyl group at the second position.
2-(2-Furyl)[1,3]oxazolo[4,5-b]pyridine: Contains an oxazole ring fused to the pyridine ring.
Furanopyridinone derivatives: These compounds have a furan ring fused to a pyridine ring and exhibit similar chemical properties.
Uniqueness: furan-2-yl(pyridin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
furan-2-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEGDADTMJHLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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